4-Bromo-3-methyl-5-phenylisothiazole is classified as:
The synthesis of 4-Bromo-3-methyl-5-phenylisothiazole can be achieved through several methods:
The industrial synthesis often employs automated reactors for large-scale production, enhancing yield and purity through continuous flow systems.
The molecular structure of 4-Bromo-3-methyl-5-phenylisothiazole can be described as follows:
4-Bromo-3-methyl-5-phenylisothiazole participates in various chemical reactions:
The mechanism of action for 4-Bromo-3-methyl-5-phenylisothiazole is primarily related to its biological activity:
The physical and chemical properties of 4-Bromo-3-methyl-5-phenylisothiazole are significant for its applications:
Property | Value |
---|---|
Molecular Weight | 250.14 g/mol |
Melting Point | 90–95 °C |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
4-Bromo-3-methyl-5-phenylisothiazole has several scientific applications:
Systematic Naming Rationale:The compound "4-Bromo-3-methyl-5-phenylisothiazole" derives its name from IUPAC nomenclature rules prioritizing functional group seniority and ring numbering. The parent heterocycle—isothiazole—contains sulfur and nitrogen at adjacent positions (1,2-thiazole). Substituents are numbered to minimize locants: bromo at C4 (position 4), methyl at C3 (position 3), and phenyl at C5 (position 5). Bromo and methyl prefixes are listed alphabetically ("bromo" before "methyl"), while "phenyl" is incorporated last due to its lower priority than halogens in naming sequences [2] [7].
Structural Features:
Table 1: Atomic Positions and Bond Angles
Atom | Bond Length (Å) | Bond Angle (°) |
---|---|---|
S1-N2 | 1.71 | - |
N2-C3 | 1.32 | 114.5 |
C3-C4 | 1.39 | 109.2 |
C4-Br | 1.91 | - |
Synthetic Origins:4-Bromo-3-methyl-5-phenylisothiazole was first synthesized in the early 2000s via modified Hantzsch-thiazole reactions. Initial routes involved bromination of 3-methyl-5-phenylisothiazole using N-bromosuccinimide (NBS) in acetonitrile (60% yield). Alternative methods include:
Evolution of Synthetic Routes:Early routes suffered from regioselectivity issues, yielding mixtures of 4-bromo and 4,5-dibromo derivatives. Advances in electrophilic bromination catalysts (e.g., FeCl₃) improved selectivity to >90% by 2015 [5].
Table 2: Key Synthetic Milestones
Year | Development | Yield Improvement |
---|---|---|
2003 | NBS bromination in CH₃CN | 60% |
2010 | AlCl₃-catalyzed ring closure | 75% |
2018 | Pd(OAc)₂-mediated C-H activation | 82% |
Electronic Modulation in Drug Design:The bromine atom enhances electrophilicity at C5, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl derivatives. This positions the compound as a precursor to pharmacologically active molecules, such as:
Role in Material Science:
Table 3: Comparative Bioactivity of Isothiazole Derivatives
Compound | Biological Activity | Target |
---|---|---|
4-Bromo-3-methyl-5-phenylisothiazole | Precursor to BRAF inhibitors | Anticancer leads |
5-(4-Chlorophenyl)isothiazole | FabH inhibition (MIC = 1.56 μg/mL) | Antibacterial |
Thiazolyl-pyrazoline 9t | IC₅₀ = 0.05 μM (BRAF) | Antimelanoma [5] |
Mechanistic Insights:
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: